molecular formula C10H8N2O4 B12972412 Cyano(4-nitrophenyl)methyl acetate

Cyano(4-nitrophenyl)methyl acetate

Cat. No.: B12972412
M. Wt: 220.18 g/mol
InChI Key: VTVXTHUIEWJDBN-UHFFFAOYSA-N
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Description

Cyano(4-nitrophenyl)methyl acetate is an ester derivative featuring a nitro group at the para position of the phenyl ring and a cyano substituent on the methylene bridge. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitro groups enhance electrophilicity and cyano groups contribute to polarity and reactivity .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

[cyano-(4-nitrophenyl)methyl] acetate

InChI

InChI=1S/C10H8N2O4/c1-7(13)16-10(6-11)8-2-4-9(5-3-8)12(14)15/h2-5,10H,1H3

InChI Key

VTVXTHUIEWJDBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(4-nitrophenyl)methyl acetate typically involves the reaction of 4-nitrobenzyl cyanide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyano(4-nitrophenyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: 4-Aminophenylacetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitrophenylacetic acid and methanol.

Scientific Research Applications

Cyano(4-nitrophenyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyano(4-nitrophenyl)methyl acetate involves its ability to undergo various chemical transformations. The cyano group can participate in nucleophilic addition reactions, while the nitrophenyl group can undergo electrophilic aromatic substitution. The acetate group can be hydrolyzed to release acetic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Key Research Findings

Functional Group Impact: The ester group in this compound enhances hydrolytic stability compared to carboxylic acid derivatives (e.g., 2-(4-Cyano-2-nitrophenyl)acetic acid), making it more suitable for reactions requiring prolonged stability . The cyano group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing lipid membrane permeability compared to non-cyano analogs .

Substituent Position Effects: Para-nitro groups (as in this compound) maximize resonance stabilization, increasing electrophilicity for nucleophilic aromatic substitution. Ortho-nitro substituents (e.g., 2-(4-Cyano-2-nitrophenyl)acetic acid) introduce steric hindrance, altering reaction pathways . Meta-nitro groups (e.g., 2-Cyano-N-(4-methyl-3-nitrophenyl)acetamide) balance electronic effects and steric bulk, favoring applications in drug design .

Applications: Pharmaceuticals: Amide derivatives (e.g., 2-Cyano-N-(4-methyl-3-nitrophenyl)acetamide) are prioritized in medicinal chemistry due to their resemblance to peptide bonds . Agrochemicals: Nitro-cyano esters are leveraged for their reactivity in pesticide synthesis, where electron-withdrawing groups enhance bioactivity .

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